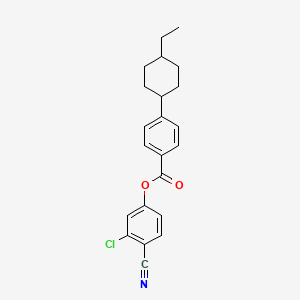
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-cyanophenyl benzoate: This can be achieved through a Friedel-Crafts acylation reaction where 3-chloro-4-cyanophenyl is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-(4-Ethylcyclohexyl)benzoic acid: This intermediate can be synthesized by the hydrogenation of 4-ethylcyclohexanone followed by oxidation to form the corresponding carboxylic acid.
Esterification: The final step involves the esterification of 3-Chloro-4-cyanophenyl benzoate with 4-(4-ethylcyclohexyl)benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of 3-amino-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate.
Reduction: Formation of 3-chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate.
Oxidation: Formation of 3-chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoic acid.
Applications De Recherche Scientifique
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-cyanophenyl benzoate
- 4-(4-Ethylcyclohexyl)benzoic acid
- 3-Chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate
Uniqueness
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
89458-04-8 |
|---|---|
Formule moléculaire |
C22H22ClNO2 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
(3-chloro-4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C22H22ClNO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(25)26-20-12-11-19(14-24)21(23)13-20/h7-13,15-16H,2-6H2,1H3 |
Clé InChI |
YDAPFQXMFWOEQP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


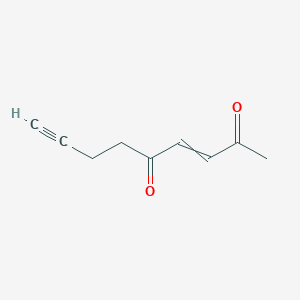
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
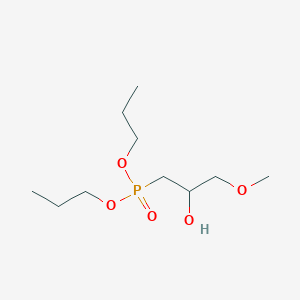
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
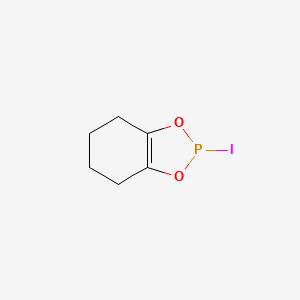
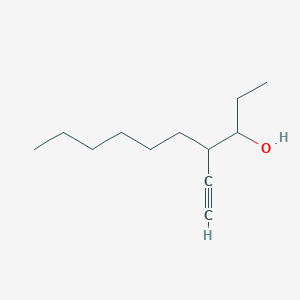
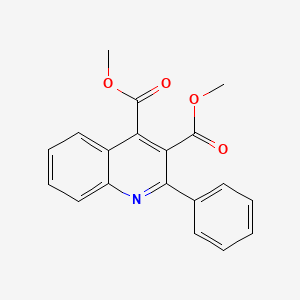
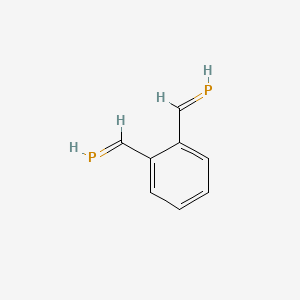
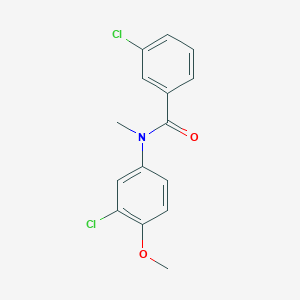
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
